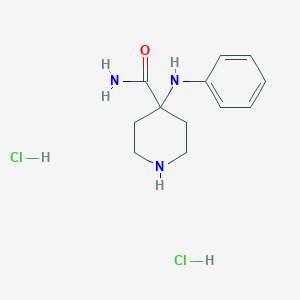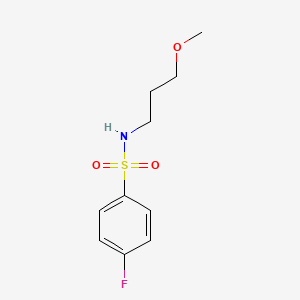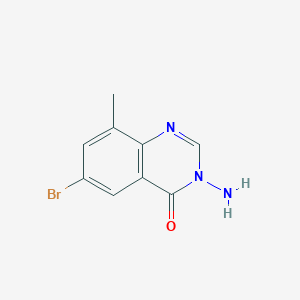![molecular formula C27H24N6O4S B3014176 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide CAS No. 393872-52-1](/img/structure/B3014176.png)
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps to incorporate the various functional groups. The indole and triazole rings, for example, are often synthesized using condensation reactions or cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The indole and triazole rings are aromatic, which means they are planar and contribute to the overall stability of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could undergo hydrolysis, the nitro group could be reduced to an amine, and the sulfanyl group could participate in oxidation-reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups would likely make the compound relatively high in molecular weight and capable of forming hydrogen bonds .
科学的研究の応用
Antimicrobial Activity
N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide and its derivatives have been studied for their potential antimicrobial properties. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds, demonstrating in vitro antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Another study by Hussain, Sharma, and Amir (2008) reported significant antibacterial and antifungal activities for similar derivatives, highlighting their potential in addressing microbial infections (Hussain, Sharma, & Amir, 2008).
Anti-Cancer Potential
There is growing interest in the use of this chemical and its derivatives for cancer treatment. Research by Šermukšnytė et al. (2022) explored the cytotoxicity of similar compounds against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Certain derivatives were identified as highly active, suggesting their potential use as anti-cancer agents (Šermukšnytė et al., 2022). Ghani and Alabdali (2022) also examined gold (III) and Nickel (II) complexes derived from similar compounds for their anti-cancer activity, particularly against breast cancer cell lines, showcasing promising results (Ghani & Alabdali, 2022).
Neuropharmacological Effects
The impact of these compounds on the central nervous system (CNS) has also been investigated. Maliszewska-Guz et al. (2005) studied the effects of similar derivatives on CNS in mice, providing a foundation for further exploration in neuropharmacology (Maliszewska-Guz et al., 2005).
作用機序
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases such as Alzheimer’s disease .
Mode of Action
Based on the structural similarity to other indolin-2-one compounds, it can be inferred that it might interact with its targets (like ache) and inhibit their function .
Biochemical Pathways
If it acts as an ache inhibitor, it would affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Pharmacokinetics
Similar compounds have shown good bactericidal activity, suggesting they are effectively absorbed and distributed .
Result of Action
Similar compounds have shown remarkable antibacterial activities against drug-resistant bacteria, including staphylococcus aureus strains . This suggests that the compound could have a significant impact at the molecular and cellular levels.
特性
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4S/c1-18-21(11-7-13-22(18)33(36)37)26(35)28-16-24-29-30-27(32(24)20-9-3-2-4-10-20)38-17-25(34)31-15-14-19-8-5-6-12-23(19)31/h2-13H,14-17H2,1H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWJQBUAVPEDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)
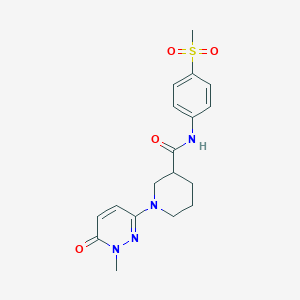
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)
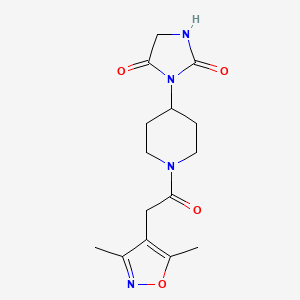
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
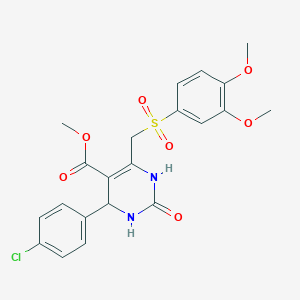

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)
